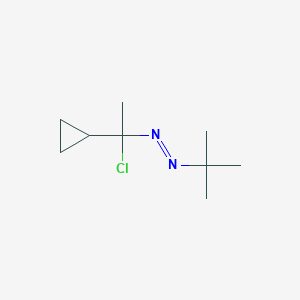
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features a tert-butyl group, a chloro-substituted cyclopropyl group, and an ethyl chain, making it a unique and potentially interesting molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydrazine with a chloro-substituted cyclopropyl ketone under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions would result in various substituted derivatives.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving nitrogen-containing compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialized chemicals or materials.
作用机制
The mechanism by which (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, while the chloro and tert-butyl groups may influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)hydrazine: Similar structure but with a hydrazine group instead of a diazene group.
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)amine: Contains an amine group instead of a diazene group.
Uniqueness
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
57908-76-6 |
|---|---|
分子式 |
C9H17ClN2 |
分子量 |
188.70 g/mol |
IUPAC 名称 |
tert-butyl-(1-chloro-1-cyclopropylethyl)diazene |
InChI |
InChI=1S/C9H17ClN2/c1-8(2,3)11-12-9(4,10)7-5-6-7/h7H,5-6H2,1-4H3 |
InChI 键 |
VIFOSBXORQKVDK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=NC(C)(C1CC1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)



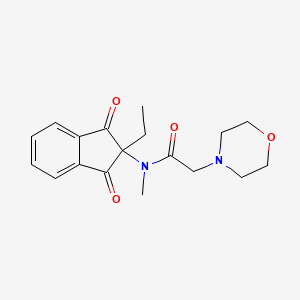
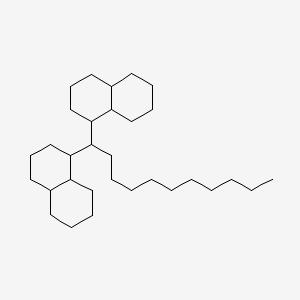
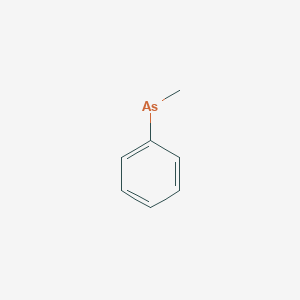
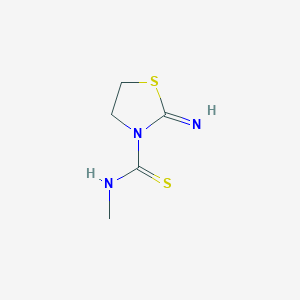
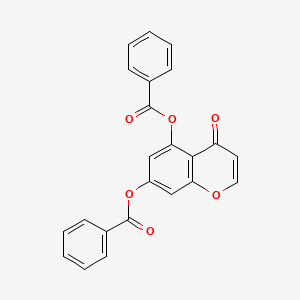
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
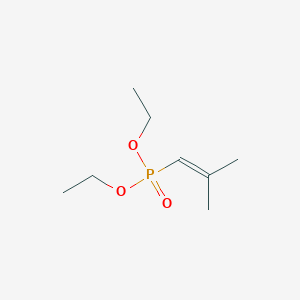
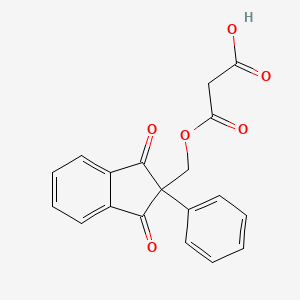
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
